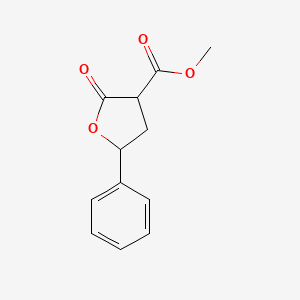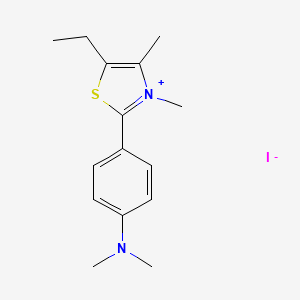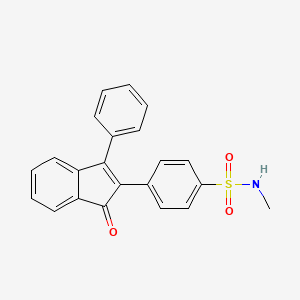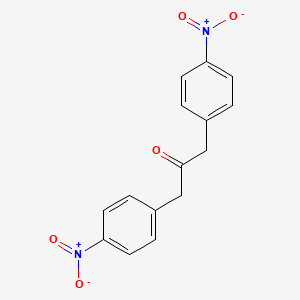
1,3-Bis(4-nitrophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-nitrophenyl)acetone is an organic compound characterized by the presence of two nitrophenyl groups attached to an acetone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-nitrophenyl)acetone can be synthesized through several methods. One common approach involves the nitration of phenylacetonitrile followed by hydrolysis . Another method includes the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-nitrophenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted phenylacetones and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(4-nitrophenyl)acetone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential antimicrobial properties.
Medicine: Research has explored its use in developing new pharmaceuticals with specific biological activities.
Industry: It is used in the production of dyes and pigments due to its stable nitro groups.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-nitrophenyl)acetone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Bis(4-nitrophenyl)acetone include:
- 1,3-Bis(2-chloro-4-nitrophenyl)acetone
- 1,3-Bis(2-bromo-4-nitrophenyl)acetone
Uniqueness
This compound is unique due to its specific nitro group positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
15330-76-4 |
|---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
1,3-bis(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C15H12N2O5/c18-15(9-11-1-5-13(6-2-11)16(19)20)10-12-3-7-14(8-4-12)17(21)22/h1-8H,9-10H2 |
InChI Key |
QXCIQSNKZUAHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
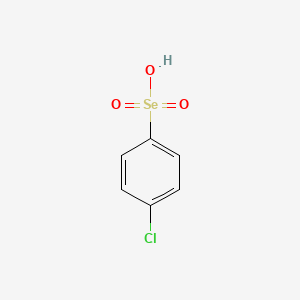

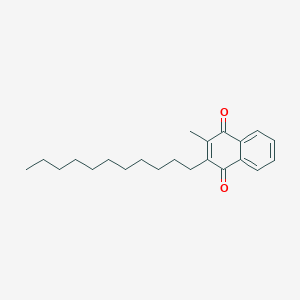
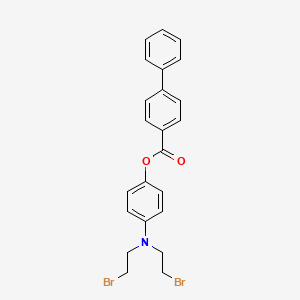

![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)


